“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is a chemical compound with the molecular formula C9H9NO2 . It can be involved in the photocyclization of N-(chloroactyl)benzylamines to isoquinoline derivatives .
The molecular structure of “7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” can be found in various databases such as PubChem . The compound has a molecular weight of 163.18 .
The specific chemical reactions involving “7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” are not detailed in the retrieved sources .
“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is a solid at room temperature . It has a molecular weight of 163.18 . The compound should be stored in a refrigerator .
The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one can be achieved through various methods. A notable synthetic route involves the following steps:
These steps highlight the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one features:
The compound exhibits specific stereochemistry that influences its biological activity and interaction with target receptors.
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one can participate in several chemical reactions:
These reactions underscore its versatility as a building block for synthesizing more complex molecules.
The mechanism of action of 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is primarily linked to its interaction with neurotransmitter systems. It has been shown to exhibit activity at opioid receptors and may influence dopaminergic pathways.
Research indicates that compounds within this class can act as antagonists or agonists depending on their structural modifications. For instance:
Understanding these mechanisms is crucial for developing therapeutic agents targeting neurological disorders.
Key physical and chemical properties of 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one include:
These properties are essential for handling and application in laboratory settings.
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific applications:
The ongoing research into its derivatives continues to uncover new applications in drug discovery and development.
Systematic naming of this compound follows IUPAC conventions for heterocyclic systems. The parent structure is recognized as 3,4-dihydro-1H-isoquinoline, with saturation specified at positions 1,2,3,4. The principal functional groups—the ketone at position 3 and the hydroxy group at position 7—are denoted as 3-one and 7-hydroxy, respectively, yielding the formal name 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one. This nomenclature prioritizes the ketone functionality (senior to hydroxy) and correctly positions the heteroatom within the bicyclic system [6].
The molecular framework consists of a benzene ring fused to a piperidine system where the nitrogen atom occupies the bridgehead position (position 2). The ketone group at C3 introduces a planar, conjugated system that influences the molecule's electronic distribution and hydrogen-bonding capabilities. The ortho-positioned hydroxy group relative to the fusion bond further enhances the compound's capacity for chelation and electrophilic substitution reactions. The molecular formula is C₁₀H₁₁NO₂, distinguishing it from the carboxylic acid derivatives (C₁₀H₁₁NO₃) occasionally referenced in chemical databases [1] [5].
Table 1: Key Identifiers and Molecular Data
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one | IUPAC Rules [6] |
Alternative Notation | 7-Hydroxy-3,4-dihydro-1H-isoquinolin-3-one | PubChem [1] |
Molecular Formula | C₁₀H₁₁NO₂ | Calculated |
Related Compound (CAS) | 35186-98-2 (3-carboxylic acid analog) | Chemdad [5] |
Enantiomeric Form (CAS) | 128502-56-7 ((S)-3-carboxylic acid) | VWR [7] |
The compound's structural classification encompasses three key categories:
The chemistry of tetrahydroisoquinoline derivatives has evolved significantly since the initial characterization of the parent heterocycle in the early 20th century. Early synthetic methods focused on Pomeranz-Fritsch and Bischler-Napieralski cyclizations, which provided access to the core structure but with limited regiocontrol for C7 oxygenation [4]. The targeted synthesis of 7-hydroxy derivatives emerged prominently in the 1980s–1990s alongside growing interest in their neuropharmacological properties.
Key methodological advancements include:
The historical significance of this compound lies in its role as a synthetic precursor to more complex alkaloids and as a molecular probe for studying neurotransmitter interactions. Its structural simplicity relative to bioactive alkaloids like salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) made it an attractive target for methodological development in heterocyclic chemistry [4].
Isoquinoline derivatives demonstrate remarkable diversity in biological activities, with the 7-hydroxy substitution pattern conferring specific interactions with neuronal and metabolic targets. While the precise pharmacology of 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one remains less documented than its dihydroxy or N-methylated analogs, its structural features position it within several therapeutically significant domains:
Neuroactive Properties:
Therapeutic Applications:
Table 2: Documented Biological Activities of Structural Analogs
Activity Profile | Structural Features | Potential Applications |
---|---|---|
Dopaminergic Neurotoxicity | Catechol substitution, N-methylation | Parkinson's Disease Models [4] |
Antiviral Activity | N-Arylethyl substitution | Enterovirus Inhibition [4] |
Anti-Obesity Effects | Fluoroquinoline modification | Pancreatic Lipase Inhibition [4] |
Sleep/Wake Regulation | Variable C7 substituents | Insomnia Therapeutics [8] |
The molecular basis for these activities often involves:
Ongoing research continues to explore the optimization of this scaffold for targeted therapeutic applications, leveraging modern synthetic methodologies and structural biology insights to enhance selectivity and potency while mitigating potential toxicological concerns associated with catechol-containing analogs [4] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4